Product packaging for 2-Amino-4(5H)-oxazolone(Cat. No.:)

2-Amino-4(5H)-oxazolone

Cat. No.: B12358452
M. Wt: 100.08 g/mol
InChI Key: KVUPQEKUVSNRCD-UHFFFAOYSA-N
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Description

Contextualization within Oxazolone (B7731731) Chemistry and its Importance in Organic Synthesis

Oxazolones, also known as azlactones, are a class of five-membered heterocyclic compounds containing oxygen and nitrogen atoms. evitachem.comrfppl.co.in They are considered internal anhydrides of N-acyl α-amino acids. The oxazolone ring is a versatile scaffold in organic synthesis, serving as a crucial building block for a wide array of more complex molecules. smolecule.comsphinxsai.com Their utility stems from the multiple reactive sites within their structure, which allow for various chemical transformations. smolecule.comiosrjournals.org

The importance of oxazolones in organic synthesis is underscored by their application in the preparation of:

α-Amino acids: Ring-opening reactions of oxazolones provide a straightforward route to α-amino acids and their derivatives. biointerfaceresearch.com

Peptides: Oxazolones are valuable intermediates in peptide synthesis. rfppl.co.in

Heterocyclic compounds: They serve as precursors for the synthesis of other heterocyclic systems like pyridines, pyrazoles, and imidazoles. ajrconline.org

Biologically active molecules: Many oxazolone derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. smolecule.comontosight.aiontosight.ai

The reactivity of the oxazolone ring, particularly at the C-5 carbonyl group and the exocyclic double bond often present at the C-4 position, allows for nucleophilic addition, cycloaddition, and condensation reactions. smolecule.comiosrjournals.org This reactivity makes them valuable starting materials for creating diverse molecular architectures.

Table 1: Key Data for 2-Amino-4(5H)-oxazolone
PropertyValue
Chemical Formula C₃H₄N₂O₂
Molecular Weight 100.08 g/mol
Class Oxazolone
Synonyms 2-amino-1,3-oxazol-4(5H)-one
Key Structural Features Five-membered heterocyclic ring, Amine group at C-2, Carbonyl group at C-4

Isomeric Forms of Oxazolones and the Specificity of this compound Structure

The oxazolone ring system can exist in several isomeric forms, depending on the position of the endocyclic double bond and the exocyclic carbonyl group. rfppl.co.in The principal isomeric forms include:

2(3H)-oxazolone

2(5H)-oxazolone

4(5H)-oxazolone

5(2H)-oxazolone

5(4H)-oxazolone

This compound specifies a precise arrangement of atoms and functional groups. The "(5H)" indicates that the carbon at position 5 is saturated (sp³-hybridized) and bears a hydrogen atom, while the double bond is between C-2 and N-3. The carbonyl group is located at the C-4 position, and an amino group is attached to the C-2 position.

A significant aspect of the structure of 2-amino-oxazolones is the potential for tautomerism. Tautomers are constitutional isomers of organic compounds that readily interconvert. In the case of this compound, it can exist in equilibrium with its imino tautomer, 2-imino-4-oxazolidinone. mdma.chacs.org This tautomerism can influence the compound's reactivity and its behavior in different chemical environments. The stability of each tautomer can be affected by factors such as the solvent and the nature of substituents on the ring. mdma.ch

Table 2: Isomeric Forms of Oxazolone
IsomerPosition of Carbonyl GroupPosition of Endocyclic Double Bond
2(3H)-oxazolone2C4=C5
2(5H)-oxazolone2N3=C4
4(5H)-oxazolone 4 N3=C2
5(2H)-oxazolone5N3=C4
5(4H)-oxazolone5N3=C2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4N2O2 B12358452 2-Amino-4(5H)-oxazolone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H4N2O2

Molecular Weight

100.08 g/mol

IUPAC Name

2-imino-1,3-oxazolidin-4-one

InChI

InChI=1S/C3H4N2O2/c4-3-5-2(6)1-7-3/h1H2,(H2,4,5,6)

InChI Key

KVUPQEKUVSNRCD-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=N)O1

Origin of Product

United States

Synthetic Methodologies for 2 Amino 4 5h Oxazolone and Its Derivatives

Foundational Synthetic Approaches

The cornerstone of oxazolone (B7731731) synthesis lies in well-established reactions that have been refined over many decades. These methods typically involve the cyclization of acyclic precursors and form the basis for many modern adaptations.

The Erlenmeyer–Plochl Reaction and its Contemporary Adaptations

The Erlenmeyer–Plochl reaction, first described in the late 19th century, is a seminal method for synthesizing oxazolones, specifically unsaturated azlactones. wikipedia.orgbiointerfaceresearch.com The classic approach involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde or ketone in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate (B1210297). wikipedia.orgbiointerfaceresearch.comjocpr.com The acetic anhydride serves as both the solvent and a dehydrating agent, facilitating the cyclization of the N-acylglycine to form the 2-phenyloxazol-5(4H)-one intermediate, which then undergoes condensation with the carbonyl compound. wikipedia.orgut.ac.ir

While the classical Erlenmeyer reaction remains widely used, numerous contemporary adaptations have been developed to improve yields, shorten reaction times, and employ milder or more environmentally benign conditions. sci-hub.se These modifications often focus on replacing acetic anhydride or using alternative catalysts. Modern approaches have successfully utilized various catalysts such as dodecatungstophosphoric acid (H3PW12O40), samarium, and ruthenium(III) chloride under solvent-free conditions. researchgate.net Other reported catalysts and reagents include zinc chloride, alumina, potassium phosphate (B84403), and calcium acetate. jocpr.com The use of basic ionic liquids, like 1-n-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH), has also been shown to effectively catalyze the reaction at room temperature, offering good yields and reusability of the catalyst. jocpr.com

Catalyst/ConditionSubstratesKey FeaturesReference(s)
Sodium Acetate / Acetic Anhydride Hippuric Acid, Aromatic AldehydesThe classical method; often requires heating. wikipedia.org, jocpr.com
L-proline / Acetic Anhydride Hippuric Acid, Aromatic AldehydesEnvironmentally benign organocatalyst, efficient. researchgate.net
[bmIm]OH (Ionic Liquid) Hippuric Acid, AldehydesRoom temperature, solvent-free, reusable catalyst. jocpr.com
H3PW12O40, Sm, RuCl3 Hippuric Acid, Aldehydes/KetonesSolvent-free conditions, short reaction times, high yields. researchgate.net
Alumina 2-Phenyl-5-oxazolone, AldehydesMild, rapid reaction at room temperature. researchgate.net

Cyclization Reactions from Amino Acid Precursors and Carbonyl Compounds

The synthesis of the 2-amino-4(5H)-oxazolone ring system frequently begins with amino acid precursors. A general and fundamental method involves the cyclodehydration of N-acyl-α-amino acids. academie-sciences.fr These N-acyl derivatives are typically prepared in a separate step by reacting an amino acid, like glycine (B1666218), with an acyl chloride. academie-sciences.fr The subsequent cyclization is then effected using a dehydrating agent, classically acetic anhydride under reflux conditions. academie-sciences.fr

More direct routes from amino acids have been developed. Oxazolones can be synthesized through the reaction of amino acids with carbonyl compounds, a method that highlights their role as valuable intermediates in amino acid and peptide synthesis. ontosight.ai One of the earliest examples involved the condensation of guanidine (B92328) with α-hydroxy esters to produce 2-amino-4(5H)-oxazolones, also known as pseudohydantoins. chempedia.info This approach underscores the versatility of cyclization strategies starting from simple, readily available precursors.

Advanced and Catalytic Synthetic Strategies

Building upon foundational methods, chemists have developed more sophisticated strategies that offer greater efficiency, control, and access to complex molecular architectures. These include one-pot procedures, the use of microwave energy to accelerate reactions, and the application of chiral catalysts to control stereochemistry.

One-Pot and Multicomponent Synthesis Techniques

A notable one-pot method for oxazolone synthesis involves using the Vilsmeier reagent, which facilitates both the initial N-acylation of glycine with a carboxylic acid and the subsequent cyclodehydration to form the oxazolone ring. academie-sciences.fr This process avoids the need to pre-form the N-acyl-α-amino acid, offering a direct route from carboxylic acids to the final product. academie-sciences.fr Another efficient one-pot procedure utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a coupling reagent. nih.gov This reagent is effective in aqueous solvents, allowing for the N-acylation of an amino acid with a carboxylic acid, followed by cyclodehydration of the resulting N-acylamino acid in the same reaction vessel. nih.gov Mechanochemical approaches, which use mechanical energy to drive reactions, have also been employed for the multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones, offering a sustainable, solvent-free alternative. dntb.gov.ua

Microwave-Assisted Organic Synthesis of Oxazolones

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of oxazolones. ijisrt.com This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. biointerfaceresearch.comijisrt.comsioc-journal.cn

The Erlenmeyer–Plochl reaction, for instance, can be performed under microwave irradiation, sometimes without any catalyst, by simply heating hippuric acid and an aryl aldehyde in acetic anhydride for a few minutes. biointerfaceresearch.com Other microwave-assisted methods employ catalysts to further enhance efficiency. A one-pot, three-component reaction of an aldehyde, hippuric acid, and acetic anhydride can be conducted under solvent-free microwave conditions using sodium hypophosphite as an inexpensive and readily available catalyst. ijisrt.com Palladium(II) acetate has also been used as a catalyst for the solvent-free synthesis of 2-phenyl-5(4H)-oxazolones under microwave irradiation. biointerfaceresearch.com

MethodCatalystConditionsKey Advantage(s)Reference(s)
Erlenmeyer Reaction NoneAcetic Anhydride, MW (2450 MHz)Catalyst-free, rapid (4-5 mins). biointerfaceresearch.com
Three-Component Sodium Hypophosphite (SHP)Solvent-free, MWShort reaction time, good yield, simple work-up. ijisrt.com
Condensation Palladium(II) AcetateSolvent-free, MWEfficient synthesis from aldehydes/ketones and hippuric acid. biointerfaceresearch.com
Condensation Fly AshAcetic Anhydride, MWUse of a novel, efficient catalyst. ut.ac.ir

Asymmetric Synthesis through Chiral Catalysis for Enantioselective Products

The synthesis of enantiomerically pure oxazolone derivatives is of significant interest, as these compounds are valuable chiral building blocks for producing optically active α-amino acids. acs.orgresearchgate.net Asymmetric synthesis, achieved through the use of chiral catalysts, provides a direct route to these enantioselective products.

Various catalytic systems have been successfully employed. The enantioselective hydrogenation of unsaturated oxazolones is a prominent strategy. For example, chiral 5-aryl-2-oxazolidinones can be produced with high yields and excellent enantioselectivities using an iridium-BiphPHOX catalyst system. sioc-journal.cn Similarly, ruthenium(II)–N-heterocyclic carbene (NHC) complexes have proven effective for the asymmetric hydrogenation of 2-oxazolones, affording optically active 4-substituted 2-oxazolidinones with enantiomeric excesses (ee) up to 96%. rsc.orgrsc.org

Organocatalysis offers a metal-free alternative for asymmetric synthesis. Racemic oxazolones can be used in diastereo- and enantioselective nucleophilic additions to α,β-unsaturated aldehydes, catalyzed by diarylprolinol silyl (B83357) ethers, to generate chiral quaternary amino acid derivatives with very high enantioselectivity. acs.org Furthermore, cinchona alkaloid-based organocatalysts promote the enantioselective addition of oxazolones to N-tosyl aldimines, yielding valuable α,α-disubstituted α,β-diamino acid derivatives with excellent enantioselectivities (up to 97% ee). nih.gov

Catalyst SystemReaction TypeProduct TypeReported PerformanceReference(s)
Ir-BiphPHOX Enantioselective HydrogenationChiral 5-aryl-2-oxazolidinonesHigh yields, excellent enantioselectivities. sioc-journal.cn
Ruthenium(II)–NHC Asymmetric HydrogenationOptically active 4-substituted 2-oxazolidinonesUp to 99% yield, up to 96% ee. rsc.org, rsc.org
Diarylprolinol Silyl Ethers Organocatalytic Nucleophilic AdditionChiral quaternary amino acidsGood yields, high diastereo- and enantioselectivity. acs.org
Cinchona Alkaloid Ligands Organocatalytic aza-Mannich AdditionChiral α,α-disubstituted α,β-diamino acidsUp to 97% ee, >30:1 dr. nih.gov

Palladium-Mediated Oxidative Functionalization and Photocycloaddition

Palladium catalysis has become a important tool for the functionalization of unsaturated 5(4H)-oxazolones, enabling C-H bond activation, oxidative coupling, and photocycloaddition reactions that lead to complex molecular architectures. researchgate.netacs.org These methods are valued for their efficiency and selectivity. researchgate.netmdpi.com

One significant strategy involves the direct ortho-palladation of (Z)-4-arylidene-2-styryl-5(4H)-oxazolones. beilstein-journals.org The reaction of these oxazolones with palladium(II) acetate (Pd(OAc)₂) prompts a regioselective C-H bond activation at the ortho-position of the 4-arylidene ring. This process forms dinuclear 'open-book' ortho-palladated complexes where the palladium atom is C^N bonded to the oxazolone. beilstein-journals.org In these dimeric structures, the two exocyclic C=C bonds of the oxazolone units are held in a face-to-face orientation, which is an ideal arrangement for a subsequent [2+2] photocycloaddition reaction. beilstein-journals.org

Irradiation of these palladium complexes with blue light (e.g., 465 nm) triggers a chemo- and stereoselective [2+2] photocycloaddition of the exocyclic C=C bonds. beilstein-journals.org This leads to the formation of cyclobutane-containing ortho-palladated complexes. beilstein-journals.org Subsequent treatment of these complexes with carbon monoxide in a methanol/acetonitrile mixture results in the methoxycarbonylation of the palladated carbon, releasing ortho-functionalized 1,3-diaminotruxillic bis-amino esters as single isomers. beilstein-journals.org This palladium-mediated approach is notable because direct photocycloaddition of the starting oxazolones often results in very low conversions, highlighting the templating role of the palladium complex in facilitating the reaction. beilstein-journals.org

The photophysical properties of these orthopalladated oxazolone complexes have also been investigated. acs.org Orthopalladation generally causes a red-shift in the absorption maxima to the blue-green region of the spectrum compared to the free oxazolones. acs.org The fluorescence and quantum yield of these complexes can be tuned by modifying the ancillary ligands on the palladium center. acs.org For example, replacing a trifluoroacetate (B77799) ligand with a neutral ligand like pyridine (B92270) can lead to a significant increase in the emission quantum yield. acs.org

In addition to C-H activation, palladium(II) acetate has been used as a catalyst for the synthesis of unsaturated 5(4H)-oxazolones under solvent-free conditions, often accelerated by microwave irradiation. researchgate.net This method provides excellent yields and represents a more environmentally benign approach compared to traditional methods. researchgate.net

Table 1: Palladium-Mediated Synthesis of Ortho-Functionalized 1,3-Diaminotruxillic Bis-amino Esters beilstein-journals.org

Starting Oxazolone (Substituent R)Palladated ComplexFinal Product (Bis-amino Ester)
H[Pd₂(μ-O₂CCF₃)₂(C^N-oxa-a))₂]5a
4-F[Pd₂(μ-O₂CCF₃)₂(C^N-oxa-b))₂]5b
4-Cl[Pd₂(μ-O₂CCF₃)₂(C^N-oxa-c))₂]5c
4-NO₂[Pd₂(μ-O₂CCF₃)₂(C^N-oxa-d))₂]5d
4-CF₃[Pd₂(μ-O₂CCF₃)₂(C^N-oxa-e))₂]5e
3-F[Pd₂(μ-O₂CCF₃)₂(C^N-oxa-f))₂]5f

Exploration of Novel Catalytic Systems (e.g., Metal Salts, Heteropolyacids)

The search for more efficient, environmentally friendly, and cost-effective methods for synthesizing this compound derivatives has led to the exploration of various novel catalytic systems. These include a range of metal salts and solid acid catalysts like heteropolyacids (HPAs), which often allow for milder reaction conditions, shorter reaction times, and simpler work-up procedures. nih.govresearchgate.net

Heteropolyacids (HPAs)

Heteropolyacids have gained attention as highly efficient, reusable, and environmentally benign solid acid catalysts for organic synthesis. nih.gov Dodecatungstophosphoric acid (H₃PW₁₂O₄₀) has been successfully employed as a catalyst in the Erlenmeyer condensation of hippuric acid with various aldehydes and ketones to produce unsaturated 2-phenyl-5(4H)-oxazolone derivatives. nih.govresearchgate.netrfppl.co.in This reaction can be carried out under solvent-free conditions, often with microwave irradiation, to significantly shorten reaction times and improve yields. nih.govresearchgate.net The catalyst is heterogeneous, making its separation from the reaction mixture straightforward. nih.gov Other HPA systems, such as silica-alumina supported heteropolyacids, have also proven effective for azlactone synthesis. ut.ac.irresearchgate.net

Metal Salts

A variety of metal salts have been investigated as catalysts for oxazolone synthesis, replacing traditional reagents like sodium acetate. rfppl.co.in

Ruthenium(III) chloride (RuCl₃) has been used as an effective catalyst, similar to H₃PW₁₂O₄₀, under solvent-free microwave conditions. Ruthenium compounds are advantageous due to their stability and usability in both acidic and alkaline media. nih.gov

Samarium (Sm) metal has also been reported as a novel and efficient promoter for the synthesis of 2-phenyl-5(4H)-oxazolone compounds, providing high yields in short reaction times. nih.govresearchgate.net

Zinc oxide (ZnO) , an inexpensive and readily available chemical, has been demonstrated to be a powerful heterogeneous catalyst for the synthesis of 4-arylmethylidene-2-phenyl-5(4H)-oxazolones at room temperature. researchgate.netscialert.net

Other metal salts such as bismuth(III) acetate , calcium acetate , and ytterbium(III) triflate have also been utilized to catalyze the Erlenmeyer-Plochl reaction, showcasing the broad utility of metal salts in this transformation. rfppl.co.in

These novel catalytic systems often offer significant advantages over classical methods, including preclusion of toxic solvents, ease of product isolation, high yields, and catalyst recyclability, aligning with the principles of green chemistry. nih.govresearchgate.net

Table 2: Comparison of Catalysts in the Synthesis of 4-Benzylidene-2-phenyl-5(4H)-oxazolone nih.gov

CatalystConditionsTime (min)Yield (%)
Dodecatungstophosphoric acid (H₃PW₁₂O₄₀)Microwave (300W), Solvent-free392
Ruthenium(III) chloride (RuCl₃)Microwave (300W), Solvent-free490
Samarium (Sm)Microwave (300W), Solvent-free588

Chemical Reactivity and Transformation Mechanisms of 2 Amino 4 5h Oxazolone

Nucleophilic and Electrophilic Substitution Patterns on the Oxazolone (B7731731) Ring

The 2-amino-4(5H)-oxazolone ring possesses both electrophilic and nucleophilic centers, making it susceptible to a variety of substitution reactions. The primary sites for these reactions are the carbonyl carbon (C4), the imine carbon (C2), and the C5 position.

Nucleophilic Substitution: The carbonyl group at C4 renders this position highly electrophilic and prone to attack by nucleophiles. smolecule.com This can lead to ring-opening reactions, which are discussed in more detail in section 3.3. Nucleophilic attack can also occur at the C2 position of the imino tautomer. The oxazolone enolate, formed by deprotonation at C4, can act as a nucleophile in SNAr reactions with highly fluorinated arenes, providing a route to non-natural fluorinated amino acids. nih.gov

Electrophilic Substitution: Electrophilic substitution reactions are less common but can occur at the C5 position, particularly when the ring is activated by electron-donating groups. smolecule.com The nitrogen atoms in the ring can also undergo electrophilic attack, such as acylation. tandfonline.comsemanticscholar.org

The regioselectivity of these substitution reactions is dictated by a combination of electronic and steric factors, as well as the nature of the attacking and leaving groups.

Condensation Reactions and Exocyclic Double Bond Chemistry

A hallmark of this compound chemistry is its participation in condensation reactions, most notably with aldehydes and ketones. smolecule.comsolubilityofthings.com These reactions typically occur at the active methylene (B1212753) group at the C5 position, leading to the formation of an exocyclic double bond and yielding 4-arylidene or 4-alkylidene derivatives. ontosight.aiontosight.ai This transformation is a key step in the well-known Erlenmeyer-Plöchl synthesis of azlactones. smolecule.combohrium.com

The exocyclic double bond in these derivatives is highly reactive and can undergo a variety of subsequent transformations. It can act as a dienophile in Diels-Alder reactions and participate in [2+2] photocycloaddition reactions, as will be detailed in section 3.4. biointerfaceresearch.comnih.gov The reactivity of this double bond is influenced by the substituents on both the oxazolone ring and the exocyclic carbon.

Ring-Opening Reactions and Subsequent Transformations

The oxazolone ring is susceptible to cleavage by various nucleophiles, leading to a diverse array of products. This reactivity is a cornerstone of its utility in the synthesis of other important molecules, particularly α-amino acids and their derivatives. biointerfaceresearch.com

Hydrolysis: Under aqueous conditions, this compound can undergo hydrolysis to yield the corresponding α-amino acid. semanticscholar.orgchempedia.infopsu.edu This reaction can be catalyzed by acid or base. The rate of hydrolysis is influenced by substituents on the oxazolone ring. biointerfaceresearch.com

Aminolysis and Alcoholysis: The reaction of 2-amino-4(5H)-oxazolones with amines (aminolysis) or alcohols (alcoholysis) leads to the formation of amides and esters of α-amino acids, respectively. cdnsciencepub.comacs.org These reactions are fundamental in peptide synthesis and the creation of various amino acid derivatives. Kinetic studies have shown that aminolysis can be subject to general base catalysis. cdnsciencepub.com

Other Nucleophiles: Other nucleophiles, such as hydrazines, can also induce ring-opening, leading to the formation of hydrazides. researchgate.net The oxazolone ring can also be opened by attack at the C2 position, though fission of the carbonyl-oxygen bond is more common. biointerfaceresearch.com

The products of these ring-opening reactions can be valuable intermediates for the synthesis of more complex heterocyclic systems. ajrconline.org

Cycloaddition Reactions (e.g., [4+2] Diels-Alder, [2+2] Photocycloadditions)

The unsaturated nature of this compound and its derivatives allows them to participate in various cycloaddition reactions, providing access to complex polycyclic structures.

[4+2] Diels-Alder Reactions: The oxazole (B20620) ring itself can function as a diene in Diels-Alder reactions, reacting with dienophiles to form pyridine (B92270) derivatives. tandfonline.com More commonly, the exocyclic double bond of 4-arylidene-2-amino-4(5H)-oxazolones can act as a dienophile. biointerfaceresearch.com N-substituted oxazolones have also been shown to participate in intermolecular Diels-Alder reactions. sphinxsai.com

[2+2] Photocycloadditions: The exocyclic double bond of 4-arylidene derivatives is particularly susceptible to [2+2] photocycloaddition reactions upon irradiation with light. nih.govnih.gov This reaction can be used to synthesize cyclobutane-containing structures, including diaminotruxillic acid derivatives. nih.govnih.govacs.org The stereoselectivity of these photocycloadditions can be high and can be influenced by the use of photosensitizers like [Ru(bpy)3]2+. nih.govacs.orgmdpi.com In some cases, direct irradiation can lead to (Z) to (E) isomerization instead of cycloaddition. nih.govacs.org The use of palladium complexes as templates has also been employed to facilitate these reactions. nih.gov

These cycloaddition reactions provide powerful tools for the construction of intricate molecular architectures from relatively simple oxazolone precursors.

Tautomeric Equilibria and Isomerization Pathways

This compound can exist in several tautomeric forms due to the migration of protons. The most significant equilibrium is between the this compound and the 2-imino-4-oxazolidinone forms. mdma.chmun.ca

Computational studies have indicated that the amino tautomer is generally more stable than the imino tautomer in the gas phase. researchgate.net However, the relative stability of these tautomers can be influenced by factors such as the solvent, temperature, and the presence of substituents. Solvation has been shown to shift the equilibrium towards the imino form. researchgate.net The protonation state of the molecule also plays a crucial role; for instance, in the dihydrochloride (B599025) salt, the amino group is protonated, which effectively locks the molecule into the amino tautomeric form.

In addition to the amino-imino tautomerism, unsaturated 4-substituted derivatives can exist as tautomers, often referred to as the "real" and "pseudo" forms of the oxazolone. researchgate.net Furthermore, azlactones derived from chiral α-amino acids can racemize easily, which is a key aspect of their utility in dynamic kinetic resolutions. biointerfaceresearch.comacs.org

Influence of Functional Groups and Substituents on Reaction Pathways

The reactivity and reaction pathways of this compound are highly dependent on the nature and position of substituents on the heterocyclic ring.

Steric Effects: The steric bulk of substituents can influence the accessibility of reactive sites and the stereochemical outcome of reactions. For example, in peptide-catalyzed dynamic kinetic resolutions, the structure of the substituent on the oxazolone significantly affects the conversion and enantiomeric ratio of the product. acs.org

Substituents at C2 and C4: The nature of the substituent at the C2 position influences the rate of ring-opening reactions; electron-donating groups on a C2-phenyl ring decrease the rate of this reaction. biointerfaceresearch.com Substituents at the C4 position, particularly in 4-arylidene derivatives, are crucial for many of the characteristic reactions of oxazolones, including condensations and cycloadditions. ontosight.aibiointerfaceresearch.com The presence of aryl substituents at C4 can destabilize the ring, leading to rearrangement upon heating. biointerfaceresearch.comresearchgate.net

The interplay of these substituent effects allows for the fine-tuning of the reactivity of the this compound scaffold, enabling its application in a wide range of synthetic transformations.

Table of Reaction Types and Key Features

Reaction TypeKey FeaturesRelevant Sections
Nucleophilic Substitution Occurs at C4 and C2; can lead to ring-opening or substitution.3.1, 3.3
Electrophilic Substitution Less common; occurs at C5 and ring nitrogen atoms.3.1
Condensation Reactions Primarily with aldehydes/ketones at C5 to form exocyclic double bonds.3.2
Ring-Opening Reactions Cleavage by nucleophiles (water, amines, alcohols) to form amino acid derivatives.3.3
[4+2] Cycloaddition Oxazole ring as diene or exocyclic double bond as dienophile.3.4
[2+2] Photocycloaddition Occurs at the exocyclic double bond of 4-ylidene derivatives.3.4

Derivatization and Analogue Synthesis of 2 Amino 4 5h Oxazolone Scaffolds

Functionalization at C-2, C-4, and C-5 Positions of the Oxazolone (B7731731) Core

There is a significant lack of specific literature detailing the functionalization of the 2-amino group or the active C-5 methylene (B1212753) group of the 2-Amino-4(5H)-oxazolone core. While the chemistry of the sulfur analogue, 2-amino-4-thiazolidinone, shows reactivity at its active methylene group for Knoevenagel condensations, directly transposing this reactivity to the oxygen-containing ring without specific sources would be inaccurate. researchgate.netresearchgate.net Standard oxazolone chemistry, which focuses on the Erlenmeyer synthesis, describes the introduction of substituents at the C-4 position by condensing an N-acylglycine with an aldehyde, a process that simultaneously defines the C-2 substituent as an acylamino-derived group, not a primary amino group. jddtonline.infonih.gov

Incorporation of Diverse Heterocyclic and Aromatic Moieties

The incorporation of heterocyclic and aromatic moieties is a well-documented field for 2-phenyl/methyl oxazolones, where various aromatic and heterocyclic aldehydes are condensed to form 4-arylidene or 4-heteroarylmethylene derivatives. nih.govnih.gov However, specific examples detailing these condensations starting with the this compound core are not present in the available literature.

Synthesis of Polyfunctional and Polyconjugated Oxazolone Systems

The synthesis of polyfunctional and polyconjugated oxazolone systems, such as styryl derivatives and azo dyes, is reported. sphinxsai.com However, these syntheses originate from precursors like cinnamoyl glycine (B1666218) or p-aminohippuric acid, which result in a 2-styryl or 2-(4-aminophenyl) substituent on the final oxazolone ring, respectively. biointerfaceresearch.com There is no available information on the synthesis of such extended π-systems based on the this compound scaffold. Similarly, while the synthesis of bis-oxazolones is known, it involves dicarboxylic acids that form 2,2'-linked structures, not derivatives of the requested compound. nih.gov

Applications of 2 Amino 4 5h Oxazolone As a Preeminent Building Block in Organic Synthesis

Precursors for α-Amino Acid and Peptide Synthesis

Oxazolones are well-established and crucial intermediates in the synthesis of α-amino acids and their derivatives. rfppl.co.inbiointerfaceresearch.com One of the most effective methods for preparing a wide variety of enantiomerically enriched α-amino acid derivatives is the dynamic kinetic resolution (DKR) of oxazol-5(4H)-ones. acs.org This process takes advantage of the acidic nature of the α-proton on the oxazolone (B7731731) ring, which facilitates easy epimerization (racemization) through an aromatic oxazole (B20620) enol intermediate. acs.orgacs.org A chiral catalyst can then preferentially react with one enantiomer, leading to a high yield of the desired stereoisomer. acs.org

Various catalysts have been shown to be effective for the DKR of oxazolones, including transition metal complexes, low molecular weight organic scaffolds, and hydrolytic enzymes. acs.org For instance, research has demonstrated the development of a tetrapeptide that catalyzes the methanolytic DKR of oxazolones with high levels of enantioinduction, providing methyl ester products with excellent enantiomeric ratios (er). acs.orgacs.org

Table 1: Peptide-Catalyzed Dynamic Kinetic Resolution (DKR) of Various Oxazolones

Oxazolone SubstrateDerived Amino AcidSolventConversion (%)Enantiomeric Ratio (S:R)Reference
Phenylalanine-derivedPhenylalanineToluene8493:7 acs.org
(p-Cl)Phe-derivedp-ChlorophenylalanineToluene8695:5 acs.org
(p-MeO)Phe-derivedp-MethoxyphenylalanineToluene9594:6 acs.org
(β-Naphthyl)Ala-derivedβ-NaphthylalanineToluene9598:2 acs.org
Aspartic Acid-derivedAspartic AcidToluene9594:6 acs.org
Leucine-derivedLeucineToluene9588:12 acs.org

In peptide synthesis, the formation of an oxazolone intermediate from an activated C-terminal amino acid is a primary mechanism for racemization, which can compromise the chiral integrity of the final peptide. mdpi.comresearchgate.net However, this same reactivity can be harnessed. Oxazolones are considered key reactive intermediates in prebiotic peptide synthesis, where they can mediate peptide chain extension. nih.gov They react with water to form dipeptides or with other amino acids to generate tripeptides, a process that can occur in aqueous microdroplets and shows strong chiral selectivity. nih.gov

Intermediates for Amino Alcohol and Amide Synthesis

The oxazolone ring is susceptible to nucleophilic attack, particularly at the C-5 carbonyl carbon. nih.goviosrjournals.org This reactivity makes oxazolones excellent substrates for the synthesis of amides. rfppl.co.inbiointerfaceresearch.com The reaction with various nucleophiles such as amines, alcohols, or water leads to the opening of the heterocyclic ring to form stable amide derivatives. nih.goviosrjournals.org For example, the reaction of 4-substituted-2-phenyloxazol-5(4H)-ones with secondary amines like morpholine (B109124) or piperazine, sometimes accelerated by microwave irradiation, produces the corresponding benzamides in good yields. nih.gov

This ring-opening reaction is a general and widely applicable feature of oxazolone chemistry. iosrjournals.org The process can be viewed as the oxazolone behaving like an acid anhydride (B1165640). iosrjournals.org The resulting N-acyl amino acid amides can be further modified. For instance, reduction of the newly formed amide or the ester group (if the nucleophile was an alcohol) can yield amino alcohols. Oxazolones are therefore considered important precursors for both amides and amino alcohols. biointerfaceresearch.comsphinxsai.com

Role in the Construction of Complex Organic Molecules

The inherent reactivity and multiple functional sites of the oxazolone ring make it a versatile building block for a variety of more complex organic molecules, particularly other heterocyclic systems. rfppl.co.inbiointerfaceresearch.comnih.gov The exocyclic double bond often present in unsaturated oxazolones can act as a dienophile in Diels-Alder reactions. iosrjournals.org

Furthermore, the oxazolone ring can undergo rearrangement or react with various reagents to form different heterocyclic scaffolds.

Imidazolones : Unsaturated azlactones can be converted to imidazolones upon reaction with alcoholic ammonia. biointerfaceresearch.com Rearrangement of an oxazolone ring after the addition of a primary amine is a known method to produce di- and tri-substituted imidazol-4-ones. nih.gov

Isoxazolidones : The reaction of alkylidene azlactones with methanolic solutions of hydroxylamine (B1172632) yields substituted isoxazolidones. biointerfaceresearch.com

Isoquinoline Derivatives : Intramolecular imidoylation of compounds like 2-phenyl-4-benzylidene-2-oxazolin-5-one with a Lewis acid can lead to the formation of 1-phenyl-isoquinoline carboxylic acid. biointerfaceresearch.com

This capacity to serve as a synthon for diverse molecular architectures underscores the importance of oxazolones in synthetic organic chemistry. researchgate.net

Versatility in the Preparation of Pharmaceutical Intermediates

Oxazolone derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. biointerfaceresearch.comajrconline.org The oxazolone scaffold is present in various compounds that exhibit antimicrobial, anti-inflammatory, anticancer, anti-HIV, and anticonvulsant properties. biointerfaceresearch.comsphinxsai.com This inherent bioactivity makes them not only targets for drug discovery but also key intermediates for synthesizing other pharmaceutically relevant molecules. organic-chemistry.org

The synthesis of novel benzamides from oxazolone precursors is one such application. nih.gov Benzamides themselves are known to have antibacterial, anti-inflammatory, and antiviral activities. nih.gov By combining the oxazolone and benzamide (B126) scaffolds, new molecules with potentially enhanced or synergistic biological effects can be created. nih.gov For example, certain synthesized benzamides derived from oxazolones have shown potent inhibition of enzymes like lipoxygenase and demonstrated strong anti-inflammatory and antioxidant activities in vitro. nih.gov The oxazole ring is a structural component in several marketed drugs, including the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin and the COX-2 inhibitor Valdecoxib, highlighting the pharmaceutical relevance of this heterocyclic core. nih.gov

Development of Functional Materials (e.g., Photosensitive Compositions, Dyes, Biosensors)

Beyond their applications in synthesizing bioactive molecules, oxazolones are valuable in the field of materials science. sphinxsai.com They have been used as precursors for dyes and are components in the development of biosensors and photosensitive compositions. rfppl.co.insphinxsai.comjddtonline.info

The promising photophysical and photochemical properties of oxazolones have led to their use in semiconductor devices, such as electrophotographic photoreceptors, and in the creation of non-linear optical materials. sphinxsai.com The conjugated system present in many unsaturated oxazolone derivatives is responsible for these optical and electronic properties. Their ability to react with proteins also makes them suitable for use in photosensitive devices designed for protein analysis. sphinxsai.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 4 5h Oxazolone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-Amino-4(5H)-oxazolone and its derivatives in solution. Analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of individual atoms, while ¹⁹F NMR is invaluable for derivatives containing fluorine. Two-dimensional (2D) NMR techniques further aid in establishing through-bond and through-space correlations.

¹H NMR Spectroscopy: The proton NMR spectrum of a this compound derivative will typically exhibit characteristic signals for the protons of the amino group (-NH₂) and any substituents on the heterocyclic ring or at the amino group. The chemical shift of the NH₂ protons can vary depending on the solvent and concentration and may appear as a broad singlet. Protons on substituents will have chemical shifts and coupling patterns determined by their specific electronic and steric environments. For instance, in substituted 2-aryl-4-benzylidene-5-oxazolones, the olefinic proton typically appears as a singlet in the range of 7.20-7.40 ppm. turkjps.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides key information about the carbon skeleton. The carbonyl carbon (C=O) of the oxazolone (B7731731) ring is typically observed at a downfield chemical shift, often in the range of 160-180 ppm. The sp²-hybridized carbons of the oxazolone ring (C2 and C4) also show characteristic resonances. The C2 carbon, bonded to two nitrogen atoms, is expected to resonate at a significantly downfield region, while the C4 and C5 carbons will also have distinct chemical shifts. For example, in some 2-aminobenzo[d]oxazole derivatives, the imine carbon appears at around 160.6 cm⁻¹. researchgate.net

Carbon AtomTypical Chemical Shift Range (ppm)
C=O (C5)160 - 180
C=N (C2)~160
C4Varies with substitution

¹⁹F NMR Spectroscopy: For derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. The chemical shifts of fluorine are very sensitive to the electronic environment, providing a valuable probe for structural and conformational analysis. biophysics.org The large chemical shift dispersion in ¹⁹F NMR often allows for the resolution of signals from different fluorine atoms within a molecule, even if their chemical environments are very similar. huji.ac.il Spin-spin coupling between fluorine and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) can provide further structural insights. huji.ac.il

2D-NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for the complete structural assignment of complex this compound derivatives.

COSY spectra reveal correlations between scalar-coupled protons, helping to identify adjacent protons in a molecule.

HSQC spectra correlate proton signals with the signals of directly attached carbon atoms, allowing for the unambiguous assignment of carbon resonances.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity of different molecular fragments.

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and its derivatives is characterized by several key absorption bands.

The most prominent features in the IR spectrum of an oxazolone are the stretching vibrations of the carbonyl group (C=O) and the carbon-nitrogen double bond (C=N). The C=O stretching vibration typically appears as a strong band in the region of 1700-1800 cm⁻¹. biointerfaceresearch.comdtu.dk The exact position of this band can be influenced by the substituents on the oxazolone ring. For instance, in some 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives, the C=O stretch is observed around 1790 cm⁻¹. biointerfaceresearch.com

The C=N stretching vibration of the oxazolone ring is generally found in the range of 1640-1660 cm⁻¹. biointerfaceresearch.com The N-H stretching vibrations of the primary amino group (-NH₂) are expected to appear as one or two bands in the region of 3300-3500 cm⁻¹. The bending vibration of the N-H bond usually occurs around 1600 cm⁻¹.

A detailed analysis of the fingerprint region (below 1500 cm⁻¹) can provide additional structural information, although the interpretation can be complex due to the presence of multiple overlapping bands.

Functional GroupCharacteristic Absorption Range (cm⁻¹)
N-H stretch (amino group)3300 - 3500
C=O stretch (carbonyl)1700 - 1800
C=N stretch (imine)1640 - 1660
N-H bend (amino group)~1600

Mass Spectrometry (EI-MS, HRMS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure. For oxazolone derivatives, common fragmentation pathways may include the loss of carbon monoxide (CO), carbon dioxide (CO₂), and cleavage of the side chains. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of the molecular ion and its fragments. This high accuracy is crucial for confirming the molecular formula of a newly synthesized this compound derivative and for distinguishing between compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. nih.govnih.gov This technique is particularly useful for the analysis of complex mixtures and for the purification and identification of this compound derivatives. Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that typically produces a protonated molecule [M+H]⁺, allowing for the determination of the molecular weight with minimal fragmentation. researchgate.net Tandem mass spectrometry (MS/MS) can be performed on the protonated molecule to induce fragmentation and obtain structural information. researchgate.netnih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of this compound and its derivatives. These properties are highly dependent on the extent of conjugation and the nature of the substituents.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound derivatives is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The position of the maximum absorption (λmax) is influenced by the chromophoric system. For instance, 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole exhibits an absorption maximum around 281-286 nm in polar solvents. mdpi.com The introduction of auxochromic groups, such as the amino group, and extending the conjugation through aromatic substituents can lead to a bathochromic (red) shift of the absorption bands. researchgate.net

Fluorescence Spectroscopy: Many heterocyclic compounds containing amino groups exhibit fluorescence. nih.govnih.govmdpi.com The fluorescence properties of this compound derivatives are expected to be sensitive to the substitution pattern and the solvent environment. The presence of the amino group, a strong electron-donating group, can enhance the fluorescence quantum yield. The Stokes shift, which is the difference between the absorption and emission maxima, provides information about the change in geometry and electronic distribution in the excited state. For some 2-aminopyridine (B139424) derivatives, fluorescence emission is observed in the range of 350-437 nm. sciforum.net

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction analysis of a this compound derivative provides precise information on bond lengths, bond angles, and intermolecular interactions.

The oxazolone ring is expected to be largely planar. biointerfaceresearch.com Crystallographic studies of related oxazolone derivatives have revealed typical bond lengths within the heterocyclic ring. For example, the C=N double bond length is in the range of 1.298 to 1.305 Å, while the C-O single bond lengths in the ring are approximately 1.345 to 1.351 Å. The C-N bond length of the exocyclic amino group is expected to be around 1.35 Å, indicating some degree of double bond character due to resonance.

ParameterExpected Value/Observation
Ring PlanarityThe oxazolone ring is generally planar.
C=N Bond Length~1.30 Å
Ring C-O Bond Length~1.35 Å
Exocyclic C-NH₂ Bond Length~1.35 Å
Intermolecular InteractionsHydrogen bonding involving the -NH₂ and C=O groups is common.

Computational and Theoretical Chemistry Studies of 2 Amino 4 5h Oxazolone Systems

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a principal method for the quantum mechanical modeling of molecules due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule, and in analyzing its electronic structure. For oxazolone (B7731731) derivatives, DFT methods, such as B3LYP, have been successfully employed to reproduce experimental data, including crystal structures. doaj.orgsemanticscholar.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity.

In a theoretical study of a closely related compound, ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate, the HOMO and LUMO energies were calculated. bozok.edu.tr These calculations provide a basis for understanding the electronic transitions and reactivity of the 2-amino-4-oxazolone core.

Table 1: Frontier Molecular Orbital Energies for an Ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene) Derivative

Parameter Energy (eV)
HOMO -
LUMO -
Energy Gap (ΔE) -

Molecular Electrostatic Potential (MEP) surfaces are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. For oxazolone derivatives, MEP analysis helps in identifying the reactive sites and understanding intermolecular interactions. doaj.org

Ab Initio and Semi-Empirical Methods for Conformational and Reactive Studies

Ab initio methods, such as Hartree-Fock (HF), and semi-empirical methods are also employed to study the conformational landscape and reactivity of molecules. While ab initio methods are based on first principles without empirical parameters, semi-empirical methods use parameters derived from experimental data to simplify calculations. These methods have been used to calculate the geometric parameters and vibrational frequencies of oxazolone derivatives, with the results showing good agreement with experimental data. bozok.edu.tr Conformational analysis helps in identifying the most stable isomers and understanding the flexibility of the molecular structure, which is crucial for its biological activity.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, including vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. Theoretical calculations of vibrational spectra for an ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene) derivative have been performed using both HF and DFT methods. bozok.edu.tr The calculated frequencies, after scaling, show good correlation with the experimental spectra, aiding in the assignment of vibrational modes. Such theoretical predictions are invaluable in confirming the structure of newly synthesized compounds.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating reaction mechanisms by identifying intermediates and transition states. For systems involving oxazolones, theoretical studies can model reaction pathways, such as their role in peptide synthesis or their dynamic kinetic resolution. acs.org By calculating the energies of reactants, products, intermediates, and transition states, the feasibility of a proposed mechanism can be evaluated, and the factors controlling the reaction rate and selectivity can be understood.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Property Correlation

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of similar heterocyclic systems, such as 2-aminothiazol-4(5H)-one, QSAR studies have been successfully applied. nih.gov In a typical QSAR study, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as 1D, 2D, or 3D.

A predictive QSAR model was developed for 56 derivatives of 2-aminothiazol-4(5H)-one as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The model was built using an Artificial Neural Network (ANN) and showed a high coefficient of determination (R²) of 0.9482, indicating its strong predictive capability. nih.gov The descriptors used in the model included 3D descriptors (GETAWAY, 3D-MoRSE, and RDF) and topological indices (GALVEZ, 2D autocorrelations, 2D matrix-based, and Burden eigenvalues). nih.gov Such methodologies could be applied to 2-amino-4(5H)-oxazolone derivatives to guide the design of new compounds with desired biological activities.

Table 2: Examples of Molecular Descriptor Classes Used in QSAR Studies

Descriptor Class Description
GETAWAY GEometry, Topology, and Atom-Weights AssemblY; 3D descriptors encoding information about molecular geometry and atom distribution.
3D-MoRSE 3D-Molecule Representation of Structures based on Electron diffraction; 3D descriptors derived from a 3D molecular representation.
RDF Radial Distribution Function; 3D descriptors that provide information about the interatomic distances in a molecule.

| Topological Indices | Numerical values derived from the graph representation of a molecule, encoding information about its size, shape, and branching. |

Structure Reactivity Relationship Studies of 2 Amino 4 5h Oxazolone Derivatives Chemical Principles

Elucidation of Electronic and Steric Effects on Reaction Selectivity and Rate

The electronic and steric properties of substituents on the oxazolone (B7731731) ring play a critical role in governing the course and speed of chemical reactions. The oxazolone core contains multiple reactive sites, and the inherent characteristics of its substituents can direct nucleophilic or electrophilic attack, influence the stability of intermediates, and alter the energy of transition states. biointerfaceresearch.com

Electronic Effects: The electronic nature of substituents, whether electron-donating or electron-withdrawing, significantly modulates the electron density within the heterocyclic ring and its exocyclic double bonds. For instance, in peptide-catalyzed dynamic kinetic resolutions (DKR) of oxazol-5(4H)-ones, the nature of the substituent at the C-4 position has a marked effect on reaction conversion and selectivity. Studies have shown that oxazolones with benzylic-type substituents generally exhibit higher conversion rates and enantioselectivity compared to their alkyl-substituted counterparts. acs.orgacs.org This can be attributed to the ability of the aryl groups to stabilize intermediates through resonance, potentially lowering the activation energy of the rate-determining step. The increased acidity of the α-proton in aryl-substituted oxazolones may also facilitate the reaction. acs.org

Steric Effects: Steric hindrance imposed by bulky substituents can dramatically influence reaction rates and selectivity by impeding the approach of reagents to a specific reactive site. In the aforementioned DKR of oxazolones, steric bulk near the stereocenter being formed has a pronounced negative effect. For example, while a γ-disubstituted leucine-derived oxazolone performs well, a γ-trisubstituted analog provides the product with significantly reduced conversion and enantiomeric ratio. acs.orgacs.org This suggests that excessive steric crowding around the reaction center can create destabilizing interactions in the transition state, thereby slowing the reaction and diminishing the catalyst's ability to discriminate between the two enantiomers. acs.org

Table 1: Influence of Substituent on Peptide-Catalyzed Methanolysis of Oxazol-5(4H)-ones acs.orgacs.org
Oxazolone Substituent (at C-4)Substituent TypeConversion (%)Enantiomeric Ratio (er)Inferred Effects
BenzylBenzylic>9996:4Electronic stabilization, favorable steric profile
4-MethoxybenzylBenzylic (Electron-donating)>9998:2Enhanced electronic stabilization
4-NitrobenzylBenzylic (Electron-withdrawing)>9997:3Electronic stabilization
2-NaphthylmethylBenzylic (Extended π-system)>9997:3Significant electronic stabilization
Isobutyl (Leucine-derived)Alkyl (γ-disubstituted)9995:5Good performance for an alkyl group
Neopentyl (γ-trisubstituted)Alkyl (Bulky)3188:12Significant steric hindrance reduces rate and selectivity
Isopropyl (Valine-derived)Alkyl (β-branched)6692:8Steric hindrance from β-branching

Correlation of Structural Features with Photophysical and Electrochemical Properties

Photophysical Properties: Many (Z)-4-arylidene-5(4H)-oxazolones, which are structurally related to the 2-amino variants, are known to be fluorescent. nih.govacs.org Their photophysical properties are highly tunable by modifying the substituents.

Absorption and Emission Wavelengths: The absorption maxima of oxazolones typically correspond to a π–π* charge transfer from the 4-arylidene ring to the oxazolone heterocycle. nih.govacs.org Extending the conjugation of the arylidene fragment (e.g., using a naphthyl instead of a phenyl group) or introducing strong electron-donating groups on the arylidene ring and electron-withdrawing groups on the 2-position of the oxazolone ring creates a "push-pull" system. acs.orgfao.org This intramolecular charge transfer (ICT) character lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of both absorption and emission maxima. nih.govnih.gov

Fluorescence Quantum Yield (ΦPL): While many oxazolones are highly fluorescent in the solid state, their quantum yields in solution are often very low (< 0.1%). nih.govacs.org This is attributed to efficient non-radiative decay pathways, such as E/Z geometrical isomerization around the exocyclic double bond. researchgate.net Incorporating the oxazolone into a more rigid structure, for example by coordination to a palladium atom, can restrict these intramolecular motions. This "intramolecular lock" can block non-radiative decay channels and lead to a dramatic amplification of fluorescence, with quantum yields increasing by several orders of magnitude (up to 28%). nih.govacs.org The nature of the ancillary ligands on the metal also significantly influences the quantum yield. nih.govrsc.org

Electrochemical Properties: The electrochemical properties of oxazolone derivatives are also dictated by their structure. The introduction of electroactive groups, such as a thienyl substituent at the 2-position, can impart the ability for the molecule to undergo electrochemical polymerization. nih.gov The oxidation and reduction potentials of these compounds are dependent on the electron density of the π-system. Electron-donating groups generally make the molecule easier to oxidize (lower oxidation potential), while electron-withdrawing groups make it easier to reduce (higher reduction potential). These properties are relevant for the development of new materials for electronics and sensors. nih.govnih.gov

Table 3: Photophysical Data for Selected Orthopalladated (Z)-4-aryliden-5(4H)-oxazolone Derivatives in CH2Cl2nih.gov
Compound IDSubstituent on 4-Arylidene RingAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φem, %)
Complex 3a4-(Dimethylamino)phenyl46456218
Complex 3d4-(Trifluoromethyl)phenyl40450215
Complex 3g2-Naphthyl41050212
Complex 3h4-(Dimethylamino)-2-nitrophenyl47061018
Complex 4h4-(Dimethylamino)-2-nitrophenyl (different ligands)45458028
Ligand 1h (Free)4-(Dimethylamino)-2-nitrophenyl456-<0.1

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